An In-depth Technical Guide to 6-tert-Butyl-2-cyclopentylphenol
An In-depth Technical Guide to 6-tert-Butyl-2-cyclopentylphenol
CAS Number: 93892-31-0
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-tert-Butyl-2-cyclopentylphenol (CAS No. 93892-31-0), a sterically hindered phenolic compound. While specific research on this molecule is limited, this document extrapolates its potential physicochemical properties, biological activities, and mechanisms of action based on extensive data from structurally related tert-butylated phenols. This guide also presents a putative synthesis method and an analytical protocol, alongside visualizations of its likely antioxidant mechanism and a general experimental workflow. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction
6-tert-Butyl-2-cyclopentylphenol, with the IUPAC name 2-tert-butyl-6-cyclopentylphenol, is a member of the sterically hindered phenol family.[1][2] Compounds in this class are characterized by the presence of bulky alkyl groups ortho to the hydroxyl group on the phenol ring. This structural feature is known to enhance the antioxidant properties of these molecules by stabilizing the resulting phenoxy radical.[3][4] While direct studies on 6-tert-Butyl-2-cyclopentylphenol are not widely available in peer-reviewed literature, its structural similarity to well-researched antioxidants like 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol suggests its potential for similar biological activities, including antioxidant and anti-inflammatory effects.[3][4][5][6] This guide aims to consolidate the available data and provide a theoretical framework for its potential applications in research and drug development.
Physicochemical Properties
The known and predicted physicochemical properties of 6-tert-Butyl-2-cyclopentylphenol are summarized in the table below. This data is crucial for understanding its solubility, permeability, and potential for formulation in drug delivery systems.
| Property | Value | Source |
| CAS Number | 93892-31-0 | PubChem[1][2] |
| IUPAC Name | 2-tert-butyl-6-cyclopentylphenol | PubChem[1][2] |
| Molecular Formula | C15H22O | PubChem[1][2] |
| Molecular Weight | 218.33 g/mol | PubChem[1][2] |
| LogP | 5.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
Potential Biological Activity and Mechanism of Action
Based on the extensive research on analogous tert-butylated phenols, 6-tert-Butyl-2-cyclopentylphenol is predicted to exhibit significant antioxidant and anti-inflammatory activities.
Antioxidant Activity
The primary proposed mechanism of action for 6-tert-Butyl-2-cyclopentylphenol is as a radical scavenger. The sterically hindered phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The bulky tert-butyl and cyclopentyl groups are expected to stabilize the resulting phenoxy radical, preventing it from initiating further radical reactions. This is a characteristic feature of many tert-butylated phenols, which are widely used as antioxidants.[3][4]
Caption: General mechanism of free radical scavenging by a sterically hindered phenol.
Anti-inflammatory Activity
Chronic inflammation is often associated with oxidative stress. By reducing the burden of reactive oxygen species, antioxidants can modulate inflammatory pathways. Structurally related compounds have been shown to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[7] For instance, combinations of BHA and BHT have demonstrated potent anti-inflammatory activity by suppressing the expression of Cox2 and TNF-α genes.[8][9] It is plausible that 6-tert-Butyl-2-cyclopentylphenol could exert similar effects.
Experimental Protocols
Proposed Synthesis of 6-tert-Butyl-2-cyclopentylphenol
A general method for the synthesis of tert-butylated phenols involves the Friedel-Crafts alkylation of a phenol with an appropriate alkylating agent in the presence of a catalyst. The following is a putative protocol for the synthesis of 6-tert-Butyl-2-cyclopentylphenol.
Materials:
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2-Cyclopentylphenol
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tert-Butanol
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Phosphorus pentoxide (catalyst)
-
Autoclave reactor
-
Solvents for extraction and purification (e.g., diethyl ether, hexane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Charge the autoclave reactor with 2-cyclopentylphenol and tert-butanol (e.g., a 1:2 molar ratio).
-
Add a catalytic amount of phosphorus pentoxide (e.g., 2% w/w of the phenol).
-
Seal the reactor and heat to a specified temperature (e.g., 230°C) with stirring for a defined period (e.g., 6 hours).
-
Monitor the reaction progress using an appropriate technique like GC-MS.
-
After completion, cool the reactor and transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted phenol and the catalyst.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to isolate 6-tert-Butyl-2-cyclopentylphenol.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Caption: A generalized workflow for the synthesis and purification of 6-tert-Butyl-2-cyclopentylphenol.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
An established method for the analysis of 6-tert-Butyl-2-cyclopentylphenol utilizes reverse-phase HPLC.[10]
Instrumentation:
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HPLC system with a UV detector
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Newcrom R1 or Newcrom C18 column
Mobile Phase:
-
A mixture of acetonitrile (MeCN), water, and phosphoric acid.
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For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
Procedure:
-
Prepare a standard solution of 6-tert-Butyl-2-cyclopentylphenol of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test substance in the mobile phase.
-
Set the flow rate and column temperature.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength.
-
Quantify the amount of 6-tert-Butyl-2-cyclopentylphenol in the sample by comparing the peak area with that of the standard.
This method is scalable and can be adapted for preparative separation to isolate impurities.[10]
Applications in Drug Development
While there are no specific drug development applications reported for 6-tert-Butyl-2-cyclopentylphenol, its predicted antioxidant and anti-inflammatory properties suggest potential therapeutic utility in conditions associated with oxidative stress and inflammation. These could include neurodegenerative diseases, cardiovascular diseases, and certain types of cancer. Further research is warranted to explore these possibilities. The lipophilic nature of the molecule, as indicated by its high LogP value, suggests good membrane permeability, which is a desirable characteristic for drug candidates.
Conclusion
6-tert-Butyl-2-cyclopentylphenol is a sterically hindered phenol with predicted antioxidant and anti-inflammatory properties, inferred from the behavior of structurally similar compounds. This technical guide provides a foundational understanding of its physicochemical characteristics, a plausible mechanism of action, and protocols for its synthesis and analysis. The information presented here should serve as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules. It is important to note that the biological activities and experimental protocols described are largely theoretical and require experimental validation.
References
- 1. 2,6-di-tert-butylphenols: a new class of potent and selective PGHS-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-tert-Butyl-2-cyclopentylphenol | C15H22O | CID 3022768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 6. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-tert-Butyl-2-cyclopentylphenol | SIELC Technologies [sielc.com]
